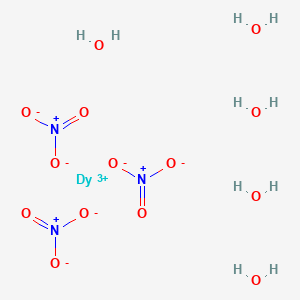
1,1’-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE, also known as isopropylidenebis(cyclopentadienyl)zirconium dichloride, is a chemical compound with the molecular formula C13H14Cl2Zr. It is a metallocene compound, which means it contains a metal (zirconium) sandwiched between two cyclopentadienyl anions. This compound is used in various applications, particularly in the field of polymer chemistry .
Aplicaciones Científicas De Investigación
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE has several scientific research applications:
Polymer Chemistry: It is used as a catalyst in the polymerization of olefins to produce polyolefins, which are important industrial polymers.
Material Science: This compound is used in the preparation of comb-shaped polyolefin elastomers, which have unique mechanical properties.
Organometallic Chemistry: It serves as a precursor for the synthesis of various organometallic compounds, which are used in catalysis and other chemical processes.
Mecanismo De Acción
Target of Action
1,1’-Isopropylidenezirconocene Dichloride is primarily used in the preparation of comb-shaped polyolefin elastomers . The compound’s primary targets are the molecules involved in the formation of these elastomers.
Mode of Action
It is known that the compound plays a crucial role in the synthesis of polyolefin elastomers .
Biochemical Pathways
It is involved in the synthesis of comb-shaped polyolefin elastomers , which suggests it may influence the polymerization pathways of olefins.
Result of Action
The primary result of the action of this compound is the formation of comb-shaped polyolefin elastomers . These elastomers have various applications in the industrial sector.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas and in a moisture-free environment .
Métodos De Preparación
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of zirconium tetrachloride with isopropylidenebis(cyclopentadienyl) in the presence of a reducing agent. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or other purification techniques .
Análisis De Reacciones Químicas
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, to form new zirconium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE can be compared with other similar metallocene compounds, such as:
Bis(cyclopentadienyl)zirconium dichloride: This compound has a similar structure but lacks the isopropylidene bridge, which affects its catalytic properties.
Bis(cyclopentadienyl)titanium dichloride: This titanium-based compound has similar applications in polymerization but different reactivity due to the different metal center.
Bis(cyclopentadienyl)hafnium dichloride: This hafnium-based compound also serves as a polymerization catalyst but has different physical and chemical properties compared to the zirconium analog.
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE is unique due to its specific structure, which provides distinct catalytic properties and makes it suitable for specialized applications in polymer chemistry and material science .
Propiedades
Número CAS |
138533-79-6 |
|---|---|
Fórmula molecular |
C13H14Cl2Zr |
Peso molecular |
332.38 g/mol |
Nombre IUPAC |
1-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/C13H14.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q-2;;;+4/p-2 |
Clave InChI |
NQROOCBBFWQAOT-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C1=CC=C[CH-]1)C2=CC=C[CH-]2.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)




![3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B1148384.png)
